

ATTO 425 azide for labeling DNA and RNA

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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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An In-depth Technical Guide to Labeling DNA and RNA with **ATTO 425 Azide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ATTO 425 azide**, a fluorescent label with a coumarin structure, and its application in the labeling of DNA and RNA.^{[1][2][3][4]} ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.^{[1][2][3][4]} These properties make it an ideal candidate for various life science applications, including bioanalytical studies and microscopy.^{[2][4]}

Core Properties of ATTO 425

ATTO 425 is a moderately hydrophilic dye with fluorescence that can be efficiently excited in the 405 - 455 nm range.^{[2][5]} Its azide modification allows for its use in "Click Chemistry," specifically the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition, to covalently link it to alkyne-modified biomolecules.^{[1][4][6]} This bio-orthogonal reaction is highly selective and specific, making it suitable for use in complex biological environments without interfering with cellular processes.^{[6][7][8]}

Quantitative Data for ATTO 425

The following table summarizes the key quantitative properties of the ATTO 425 fluorophore.

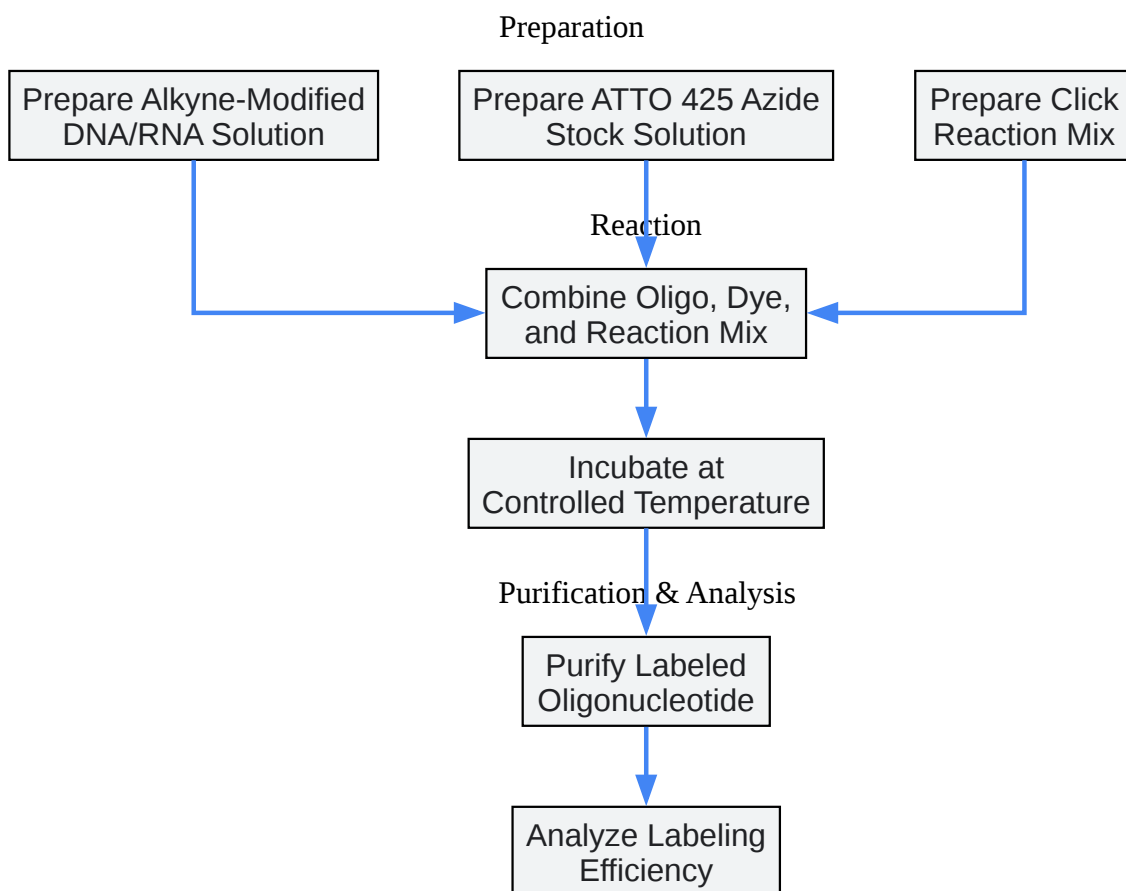
Property	Value	Reference
Excitation Maximum (λ_{abs})	439 nm	[2][3][5]
Emission Maximum (λ_{fl})	485 nm	[2][9]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[2][3][5]
Fluorescence Quantum Yield (η_{fl})	90%	[2][3][9]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[2][5][9]
Correction Factor (CF260)	0.19	[2][9]
Correction Factor (CF280)	0.17	[2][9]
Molecular Weight (MW)	499 g/mol (NHS ester)	[3]

Labeling DNA and RNA using Click Chemistry

Click chemistry offers a robust and efficient method for labeling nucleic acids. The process involves the reaction of an alkyne-modified DNA or RNA molecule with an azide-containing fluorescent dye, such as **ATTO 425 azide**. This reaction is typically catalyzed by copper(I) and results in a stable triazole linkage.

Experimental Workflow for Nucleic Acid Labeling

The general workflow for labeling DNA or RNA with **ATTO 425 azide** via click chemistry is outlined below.



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Caption: General workflow for labeling nucleic acids with **ATTO 425 azide**.

Detailed Experimental Protocols

The following protocols are generalized from various sources and should be optimized for specific experimental conditions.

Protocol 1: Copper-Catalyzed Click Chemistry for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with **ATTO 425 azide** using a copper(I)-catalyzed reaction.

Materials:

- Alkyne-modified DNA or RNA oligonucleotide
- **ATTO 425 azide**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Click Solution A: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine) in DMSO/t-BuOH 3:1
- Click Solution B: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)
- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol
- Nuclease-free water

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.
- Prepare **ATTO 425 Azide** Stock Solution: Dissolve 1.0 mg of **ATTO 425 azide** in an appropriate amount of DMSO or a 1:1 mixture of DMSO/t-BuOH to obtain a 50 mM stock solution.^[6] This should be done immediately before use.
- Prepare Final Click Solution: Quickly add 1 volume of Solution B to 2 volumes of Solution A.
- Set up the Reaction:
 - In a reaction vial, combine 5 µl of the 2 mM oligonucleotide solution (10 nmol).
 - Add a 5-10 fold molar excess of the **ATTO 425 azide** stock solution (1-2 µl).

- Add 3 µl of the freshly prepared final click solution.
- Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.^[6]
- Purification:
 - Add 100 µl of 0.3 M NaOAc solution.
 - Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.
 - Centrifuge at >6000 rpm for at least 20 minutes.
 - Remove the supernatant and wash the pellet with 100 µl of cold ethanol.
 - Centrifuge again for at least 10 minutes and remove the supernatant.
 - Air-dry the pellet and resuspend in a suitable buffer.
 - Alternatively, purification can be performed using gel filtration or reversed-phase HPLC.^[3]

Protocol 2: Copper-Free Click Chemistry for RNA Labeling

For applications where copper may be cytotoxic or interfere with downstream applications, a copper-free click chemistry approach can be used. This typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne derivative like DBCO. While the prompt specifies **ATTO 425 azide**, this protocol outlines the general procedure for copper-free labeling of azide-modified RNA with a DBCO-containing dye.

Materials:

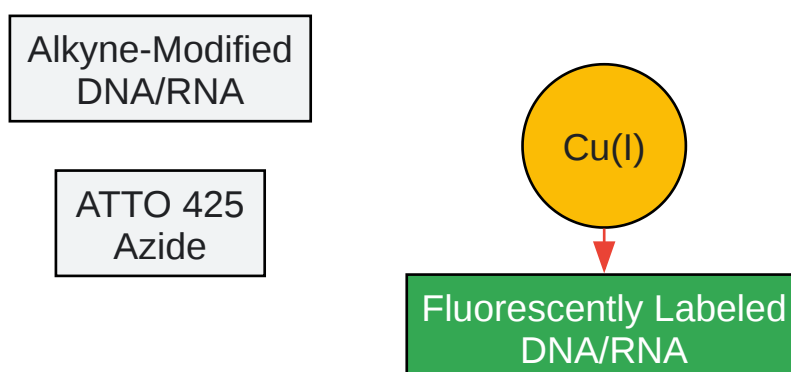
- Azide-modified RNA
- DBCO-functionalized fluorescent dye
- RNase-free 1x PBS (pH 7.6) or 100 mM phosphate buffer (pH 8)

Procedure:

- **Determine RNA Concentration:** Measure the absorbance of the azide-modified RNA at 260 nm to determine its concentration.
- **Calculate Reagent Amounts:** Calculate the molar amounts of the azide-RNA and the DBCO-dye. A 10-fold molar excess of the DBCO-dye is recommended as a starting point.^[10]
- **Set up the Reaction:**
 - In an RNase-free tube, combine the calculated volumes of the azide-RNA and the DBCO-dye.
 - Adjust the total volume to 30-40 µl with RNase-free buffer, ensuring the final pH is between 7 and 8.5.
- **Incubation:** Mix thoroughly and incubate for 1 hour at 37°C in the dark.^[10] The incubation time and temperature may be optimized for higher efficiency.
- **Purification:** Purify the labeled RNA using spin column purification (e.g., gel filtration or silica membrane-based methods) to remove unreacted dye.

Signaling Pathway and Logical Relationships

The core of the labeling process is the click chemistry reaction, a form of cycloaddition.



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Caption: Copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Applications in Research and Drug Development

The ability to fluorescently label DNA and RNA with high specificity and efficiency opens up a wide range of applications:

- **Visualization of Nucleic Acids:** Labeled DNA and RNA can be visualized in situ to study their localization, dynamics, and trafficking within cells.^{[7][11]}
- **Gene Expression Analysis:** Fluorescently labeled nucleic acids are crucial for microarray-based gene expression analysis and in situ hybridization techniques.
- **Drug Delivery and Targeting:** Labeled oligonucleotides can be used to track the delivery and uptake of therapeutic nucleic acids in drug development.
- **High-Sensitivity Detection:** The high quantum yield of ATTO 425 makes it suitable for high-sensitivity detection, including single-molecule studies.^[4]

Storage and Handling

ATTO 425 azide should be stored at -20°C, protected from moisture and light.^{[1][4]} When stored properly, it is stable for at least three years.^[4] Stock solutions in anhydrous DMF or DMSO should be prepared immediately before use, as they may have limited stability.^[4]

Disclaimer: This document is intended as a technical guide. Researchers should always consult the manufacturer's specific product information and safety data sheets. Protocols may require optimization for specific applications.

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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ATTO 425 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. biosynth.com [biosynth.com]
- 8. idtdna.com [idtdna.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
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